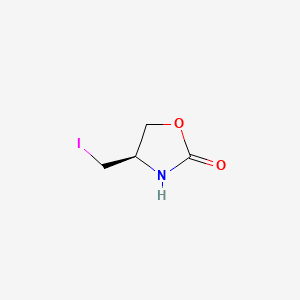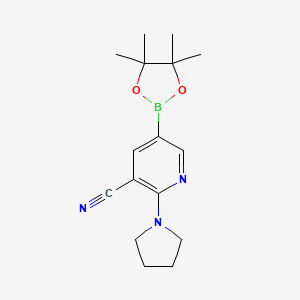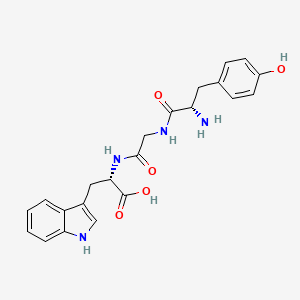![molecular formula C18H31N3Sn B595591 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1245816-22-1](/img/structure/B595591.png)
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1245816-22-1 . It has a molecular weight of 408.17 . The compound is stored in a refrigerator and has a physical form of liquid .
Molecular Structure Analysis
The Inchi Code for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is 1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6 (3-1)7-5-8-9;31-3-4-2;/h2-5H;31,3-4H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has a molecular weight of 408.17 . It is stored in a refrigerator and has a physical form of liquid .Wissenschaftliche Forschungsanwendungen
Polynitrogenated Potential Helicating Ligands
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine and related compounds have been explored as potential helicating ligands. These polynitrogenated compounds are of interest due to their potential use as luminescent sensors or in other applications requiring complexation with metals or organic molecules (Abarca, Ballesteros & Chadlaoui, 2004).
Synthetic Methodologies
The compound has been involved in studies focused on developing novel synthetic methodologies. These methods enable the efficient construction of triazolopyridine skeletons through direct metal-free oxidative N-N bond formation, which is crucial for the development of various chemical compounds (Zheng et al., 2014).
Antiproliferative Activity
Some derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been studied for their antiproliferative activity against various cancer cell lines. The presence of certain substituents in these compounds has shown to enhance their effectiveness in inhibiting the growth of cancer cells (Dolzhenko et al., 2008).
Bio-medicinal Chemistry
The compound is also significant in bio-medicinal chemistry. Derivatives of triazolopyridines, including 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, have shown a range of biological activities such as antimicrobial, antiviral, antifungal, and anticancer properties (Gandikota et al., 2017).
Pharmacological Activities
Furthermore, triazolopyridines have been recognized for their diverse pharmacological activities. These include functioning as CB2 cannabinoid agonists, anti-tubercular, and adenosine antagonists. They are also a part of several clinical trials and marketed drugs, highlighting their importance in medicinal chemistry (Merugu, Cherukupalli & Karpoormath, 2022).
Antioxidant Properties
The derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. Some specific derivatives have shown significant potential in inhibiting the formation of reactive oxygen species, indicating their potential as antioxidants (Smolsky et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to act as inhibitors, suggesting a potential inhibitory interaction with its targets .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBMQYGRFFXTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676714 |
Source


|
| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1245816-22-1 |
Source


|
| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)






![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)
![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)